3-(3'-Bromophenyl)coumarin
Overview
Description
3-(3’-Bromophenyl)coumarin is a compound belonging to the coumarin family, which is a group of naturally occurring, synthetic, and semisynthetic compounds known for their wide range of biological activities. Coumarins are a subclass of chromenones, which are oxygen-containing aromatic heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3’-Bromophenyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-bromobenzaldehyde with a coumarin derivative in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods: Industrial production of 3-(3’-Bromophenyl)coumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(3’-Bromophenyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position of the phenyl ring can be substituted with other functional groups through reactions such as Suzuki cross-coupling, Miyaura borylation, and Buchwald-Hartwig amination.
Oxidation and Reduction Reactions: The coumarin core can undergo oxidation and reduction reactions, leading to the formation of hydroxylated or reduced derivatives.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used in this reaction.
Miyaura Borylation: B2Pin2 (bis(pinacolato)diboron) and a palladium catalyst are used under mild conditions.
Buchwald-Hartwig Amination: Palladium catalysts and ligands like XPhos are employed in the presence of a base such as NaOtBu.
Major Products: The major products formed from these reactions include various substituted phenylcoumarins, which can be further functionalized for specific applications .
Scientific Research Applications
3-(3’-Bromophenyl)coumarin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3’-Bromophenyl)coumarin involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrases by binding to their active sites, thereby affecting their catalytic activity . Additionally, the compound’s bromophenyl group can participate in various interactions with biological molecules, enhancing its pharmacological properties .
Comparison with Similar Compounds
3-Phenylcoumarin: Lacks the bromine atom, resulting in different reactivity and applications.
3-(4’-Bromophenyl)coumarin: Similar structure but with the bromine atom at the 4-position, leading to variations in chemical behavior.
3-(3’-Bromoacetyl)coumarin:
Uniqueness: 3-(3’-Bromophenyl)coumarin is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which allows for a wide range of substitution reactions and enhances its versatility as a synthetic intermediate .
Properties
IUPAC Name |
3-(3-bromophenyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMHZBAFAPFOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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